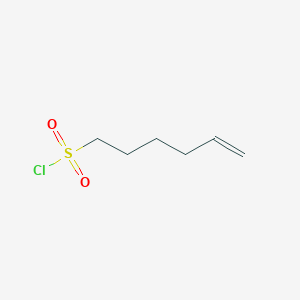Hex-5-ene-1-sulfonyl chloride
CAS No.: 133216-86-1
Cat. No.: VC4755066
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133216-86-1 |
|---|---|
| Molecular Formula | C6H11ClO2S |
| Molecular Weight | 182.66 |
| IUPAC Name | hex-5-ene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 |
| Standard InChI Key | APLYZYMBSJZROE-UHFFFAOYSA-N |
| SMILES | C=CCCCCS(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Hex-5-ene-1-sulfonyl chloride features a six-carbon chain with a double bond between the fifth and sixth carbons and a sulfonyl chloride group at the first position. The SMILES notation accurately represents its connectivity . Key structural attributes include:
-
Double bond geometry: The cis or trans configuration of the hex-5-ene moiety influences steric interactions in reactions.
-
Electrophilic sulfonyl chloride group: The -SO₂Cl group is highly reactive toward nucleophiles, enabling sulfonamide and sulfonate ester formation.
-
Rotatable bonds: The molecule contains six rotatable bonds, contributing to conformational flexibility .
Computational analyses predict a logP (partition coefficient) of 3.0, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 34.6 Ų, reflecting limited hydrogen-bonding capacity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated synthesis route involves the chlorosulfonation of hex-5-ene-1-thiol using chlorine gas in dichloromethane at subzero temperatures . Key steps include:
-
Diazotization: Treatment of hex-5-ene-1-amine with sodium nitrite and hydrochloric acid generates a diazonium salt intermediate.
-
Chlorosulfonation: Reaction with sulfur dioxide and copper(I) chloride catalyst yields the sulfonyl chloride .
-
Purification: Sequential washes with chilled sodium thiosulfate and sodium bicarbonate remove excess reagents, followed by crystallization from diethyl ether .
This method achieves yields exceeding 85% under optimized conditions (-5°C, 1 hour reaction time) .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Critical parameters include:
-
Temperature control: Maintained below -5°C to prevent decomposition.
-
Catalyst loading: 0.1 equivalents of copper(I) chloride sufficient for catalytic turnover .
-
Solvent selection: Dichloromethane preferred for its low polarity and compatibility with chlorinating agents .
Physicochemical Properties
The compound’s instability above 220°C necessitates storage at 2–8°C in airtight containers .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with diverse nucleophiles:
-
Alcohols: Produces sulfonate esters () in anhydrous conditions .
-
Thiols: Yields sulfonyl thioethers () with moderate efficiency .
Alkene Functionalization
The hex-5-ene moiety participates in:
-
Hydrohalogenation: HCl addition across the double bond generates 1-chlorohexane-1-sulfonyl chloride.
-
Epoxidation: Reaction with peracids forms epoxide derivatives, useful in polymer chemistry .
Oxidation and Reduction
-
Oxidation: Hydrogen peroxide converts -SO₂Cl to -SO₃H (sulfonic acid).
-
Reduction: Lithium aluminum hydride reduces -SO₂Cl to -SH (thiol) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Hex-5-ene-1-sulfonyl chloride serves as a precursor to sulfonamide-based drugs. For example, coupling with aryl amines yields candidates for protease inhibition .
Polymer Chemistry
Copolymerization with styrene derivatives produces sulfonated polymers with ion-exchange properties, applicable in fuel cell membranes .
Cross-Coupling Reactions
Palladium-catalyzed Heck reactions exploit the alkene group to construct carbon-carbon bonds, enabling complex molecule assembly .
Comparative Analysis with Related Sulfonyl Chlorides
The unsaturated backbone of hex-5-ene-1-sulfonyl chloride enables simultaneous alkene and sulfonyl chloride reactivity, distinguishing it from simpler aliphatic or aromatic analogs .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume